p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide
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Overview
Description
p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide: is a chemical compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide typically involves the reaction of p-methoxy-alpha-phenylhydrocinnamic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions . The reaction can be represented as follows:
p-Methoxy-alpha-phenylhydrocinnamic acid+Hydrazine hydrate→p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine or other functional groups.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide is used as a building block for the synthesis of various hydrazone derivatives. These derivatives have applications in the development of new materials and catalysts .
Biology and Medicine: In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its derivatives have been studied for their ability to inhibit the growth of cancer cells and bacteria .
Industry: In industry, this compound is used in the synthesis of polymers and other materials with specific properties. Its hydrazone derivatives are also used as intermediates in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
p-Methoxycinnamic acid: This compound is structurally similar and has been studied for its therapeutic applications.
Ferulic acid hydrazide derivatives: These compounds have similar hydrazide functional groups and exhibit biological activities such as MAO inhibition.
Uniqueness: p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable hydrazone derivatives makes it valuable in various applications .
Biological Activity
p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide is a compound belonging to the hydrazide-hydrazone class, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties, supported by data tables and case studies from various research findings.
Antimicrobial Activity
Hydrazide-hydrazone derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antimicrobial efficacy of hydrazide-hydrazone derivatives is often quantified using MIC and MBC values. For instance, one study reported that certain derivatives showed MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains, demonstrating strong antibacterial activity . The MBC values were found to be in the range of 3.91–62.5 µg/mL, indicating a lethal effect against Gram-positive bacteria .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 1.95 | 3.91 |
Enterococcus faecalis | 15.62 | 62.5 |
Escherichia coli | Variable | Variable |
Anticancer Activity
Research has also indicated that hydrazide-hydrazone derivatives possess anticancer properties. For example, studies have shown that these compounds can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Properties
A study involving a series of hydrazone derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, this compound has been evaluated for its anti-inflammatory effects. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes associated with inflammation, making it a potential candidate for treating inflammatory diseases .
Table 2: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Modifications in the chemical structure can significantly influence its pharmacological properties. For instance:
- Substituents on the Phenyl Ring : The presence of electron-donating or electron-withdrawing groups can enhance or diminish antimicrobial activity.
- Hydrazone Linkage : The stability and reactivity of the hydrazone bond are pivotal in determining the compound's overall biological activity.
Properties
CAS No. |
58973-44-7 |
---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-phenylpropanehydrazide |
InChI |
InChI=1S/C16H18N2O2/c1-20-14-9-7-12(8-10-14)11-15(16(19)18-17)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3,(H,18,19) |
InChI Key |
GLFIPGFKVWGZCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NN |
Origin of Product |
United States |
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